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Introduction
Erbium silicide (ErSi₂) is a metallic rare-earth silicide that has garnered significant interest for

its applications in microelectronics and optoelectronics. When grown on a silicon substrate,

particularly Si(111), it forms a hexagonal crystal structure with a good lattice match, enabling

the formation of high-quality epitaxial films. These films are utilized as low-resistance contacts

in CMOS devices, Schottky barrier detectors for infrared applications, and as templates for

one-dimensional nanowire growth.[1][2]

Molecular Beam Epitaxy (MBE) is a thin-film deposition technique that occurs in an ultra-high

vacuum (UHV) environment (10⁻⁸ to 10⁻¹² Torr), allowing for the growth of high-purity, single-

crystal (epitaxial) layers.[3][4] Its slow deposition rate and the use of in-situ monitoring tools like

Reflection High-Energy Electron Diffraction (RHEED) provide precise control over film

thickness, composition, and crystal quality at the atomic level.[4] This document provides

detailed protocols for the MBE growth of erbium silicide films and nanowires, along with key

characterization data.

Key Growth Parameters and Film Properties
The quality and morphology of the resulting erbium silicide films are highly dependent on the

MBE growth parameters. The data below, compiled from various studies, summarizes the

typical conditions and outcomes.
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Table 1: Summary of MBE Growth Parameters for Erbium Silicide

Parameter Value Range Substrate
Growth
Method

Reference

Base Pressure < 5 x 10⁻¹⁰ Torr Si(111)
Solid Phase

Epitaxy
[5]

Substrate Temp.

Room

Temperature (for

deposition)

Si(111)
Solid Phase

Epitaxy
[5]

Substrate Temp.
300 °C (for

interdiffusion)
Si(111)

Solid Phase

Epitaxy
[5]

Substrate Temp. 600 - 750 °C Si(001)
Reactive

Deposition
[6]

Post-Anneal

Temp.
800 - 900 °C Si(111)

Solid Phase

Epitaxy
[5]

Deposition

Sources

Erbium

(evaporation),

Silicon

Si(111) Co-deposition [7]

Film Thickness
0.5 nm - 40 nm

(400 Å)
Si(111)

Solid Phase

Epitaxy
[5]

Deposition Rate
< 3000 nm/hour

(typical for MBE)
N/A General MBE [3][4]

Table 2: Characterization Data for MBE-Grown Erbium Silicide Films
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Property Measurement Value Film Details Reference

Crystal Quality

RBS Channeling

Minimum Yield

(χ_min)

2% - 3%
20-40 nm thick

film on Si(111)
[5]

Crystal Quality

RBS Channeling

Minimum Yield

(χ_min)

4%
10 nm thick film

on Si(111)
[5]

Crystal Structure LEED / XRD Hexagonal ErSi₂ Film on Si(111) [5]

Morphology STM / AFM Nanowires

Grown at 600–

650 °C on

Si(001)

[6]

Morphology STM / AFM Nanoislands

Grown at 700–

750 °C on

Si(001)

[6]

Experimental Protocols
The following sections detail the step-by-step procedures for substrate preparation, MBE

growth, and characterization of erbium silicide.

High-quality epitaxial growth requires an atomically clean and ordered substrate surface.

Ex-situ Chemical Cleaning (RCA Clean):

SC-1 Clean: Immerse the Si(111) wafer in a solution of H₂O:H₂O₂:NH₄OH (5:1:1 ratio) at

75-80 °C for 10 minutes to remove organic contaminants.

Deionized (DI) Water Rinse: Thoroughly rinse the wafer in a DI water cascade.

SC-2 Clean: Immerse the wafer in a solution of H₂O:H₂O₂:HCl (6:1:1 ratio) at 75-80 °C for

10 minutes to remove metallic impurities.

DI Water Rinse: Rinse the wafer again in a DI water cascade.
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Oxide Formation: Dip the wafer in a solution to grow a thin, protective chemical oxide

layer.[8]

Final Rinse & Dry: Perform a final DI water rinse and dry the wafer using high-purity

nitrogen gas.

In-situ Thermal Deoxidation:

Immediately load the cleaned wafer into the MBE system's load-lock chamber.

Transfer the wafer into the main UHV growth chamber.

Heat the substrate to a temperature sufficient to desorb the protective oxide layer (e.g.,

~1000 °C for Si).[8]

Monitor the surface reconstruction using RHEED. A sharp, streaky pattern indicates a

clean, atomically ordered surface ready for growth.

This method involves depositing erbium onto the substrate at room temperature, followed by a

high-temperature anneal to form the silicide.

Substrate Preparation: Prepare the Si(111) substrate as described in Protocol 1.

Cool Down: Cool the substrate to room temperature.

Erbium Deposition:

Heat the erbium effusion cell to its target temperature for the desired deposition rate.

Open the shutter to the erbium cell to begin deposition on the Si(111) substrate.

Deposit the desired thickness of erbium metal (e.g., 10-20 nm).

Post-Growth Annealing:

Close the erbium shutter.

Ramp up the substrate temperature to 800-900 °C.[5]
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Hold at the annealing temperature for 10-20 minutes to allow the erbium to react with the

silicon and form an epitaxial ErSi₂ film. The interdiffusion process can begin at

temperatures as low as 300 °C.[5]

Monitor the RHEED pattern during annealing; the pattern will transition, indicating the

formation of the hexagonal silicide.[5]

Cool Down: Cool the substrate to room temperature before removing it from the MBE

system.

This method involves simultaneously depositing both erbium and silicon to form the silicide

directly.

Substrate Preparation: Prepare the Si(111) substrate as described in Protocol 1.

Set Growth Temperature: Heat the substrate to the desired growth temperature (e.g., 600-

700 °C).

Source Deposition:

Heat both the erbium and silicon effusion cells to achieve the desired flux rates.

Set the flux rates to achieve a stoichiometric ratio of approximately 1:2 (Er:Si) for ErSi₂

formation.[7]

Simultaneously open the shutters for both the erbium and silicon sources.

Growth Monitoring: Monitor the growth in real-time using the RHEED pattern to ensure

continuous, monocrystalline film formation.[7]

Termination: Close both shutters once the desired film thickness is achieved.

Cool Down: Cool the substrate to room temperature before removal.

Visualization of Workflows and Relationships

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/232342297_Epitaxial_growth_of_ErSi2_on_111_Si
https://www.researchgate.net/publication/232342297_Epitaxial_growth_of_ErSi2_on_111_Si
https://scienceon.kisti.re.kr/srch/selectPORSrchArticle.do?cn=NART14411299
https://scienceon.kisti.re.kr/srch/selectPORSrchArticle.do?cn=NART14411299
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ex-Situ Preparation

MBE Process (UHV)

Ex-Situ Characterization

RCA Chemical Clean

Protective Oxide Growth

Load into UHV System

In-Situ Thermal
Deoxidation

MBE Growth
(SPE or Co-deposition)

In-Situ RHEED
Monitoring Cool Down & Unload

Structural (XRD, TEM) Compositional (RBS, XPS) Morphological (AFM, STM)

Click to download full resolution via product page

Figure 1: Experimental workflow for MBE growth and characterization of erbium silicide.
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Figure 2: Logical relationship between MBE parameters and ErSi₂ film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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